molecular formula C8H7Cl2NO2 B13696512 4-Chloro-N-hydroxy-2-methoxybenzimidoyl Chloride

4-Chloro-N-hydroxy-2-methoxybenzimidoyl Chloride

Cat. No.: B13696512
M. Wt: 220.05 g/mol
InChI Key: IIXUMQSHGFUWGM-UHFFFAOYSA-N
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Description

4-Chloro-N-hydroxy-2-methoxybenzimidoyl Chloride is an organic compound with the molecular formula C8H7Cl2NO2 It is a derivative of benzimidoyl chloride, characterized by the presence of chloro, hydroxy, and methoxy functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-N-hydroxy-2-methoxybenzimidoyl Chloride typically involves the reaction of 4-chloro-2-methoxybenzaldehyde with hydroxylamine hydrochloride to form the corresponding oxime. This intermediate is then treated with thionyl chloride to yield the desired benzimidoyl chloride derivative .

Industrial Production Methods

the general approach involves similar steps as the laboratory synthesis, with optimizations for scale-up, such as the use of continuous flow reactors and more efficient purification techniques .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-N-hydroxy-2-methoxybenzimidoyl Chloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophiles: Amines, thiols, and alcohols.

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium catalysts for coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield a corresponding amide, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

4-Chloro-N-hydroxy-2-methoxybenzimidoyl Chloride has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Chloro-N-hydroxy-2-methoxybenzimidoyl Chloride involves its reactive functional groups. The chloro group can undergo nucleophilic substitution, while the hydroxy group can participate in hydrogen bonding and redox reactions. These interactions can modulate the activity of biological targets, such as enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-2-methoxybenzoic acid
  • 4-Chloro-2-hydroxybenzaldehyde
  • 4-Chloro-2-methoxybenzyl bromide

Uniqueness

Compared to similar compounds, it offers a versatile platform for chemical modifications and biological interactions .

Properties

Molecular Formula

C8H7Cl2NO2

Molecular Weight

220.05 g/mol

IUPAC Name

4-chloro-N-hydroxy-2-methoxybenzenecarboximidoyl chloride

InChI

InChI=1S/C8H7Cl2NO2/c1-13-7-4-5(9)2-3-6(7)8(10)11-12/h2-4,12H,1H3

InChI Key

IIXUMQSHGFUWGM-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)Cl)C(=NO)Cl

Origin of Product

United States

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